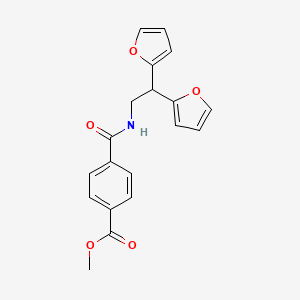

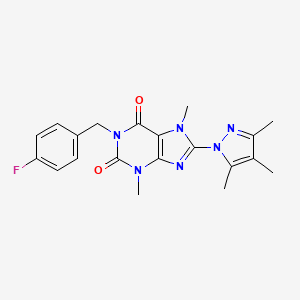

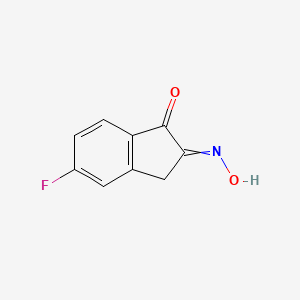

![molecular formula C25H27N5O3 B2849211 9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923470-24-0](/img/structure/B2849211.png)

9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.

BenchChem offers high-quality 9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its structure allows for various chemical reactions, including nucleophilic substitutions and amidation reactions . This versatility makes it valuable for synthesizing a wide range of target molecules in pharmaceuticals and materials science.

Anticancer Research

In the field of anticancer research, derivatives of this compound have been explored for their potential to inhibit cancer cell growth. Molecular docking studies suggest that these derivatives can form stable complexes within certain protein pockets, thereby suppressing pathways involved in cancer cell proliferation . This application is crucial for developing new, less toxic, and more effective cancer therapies.

Enzyme Inhibition

The compound’s structural features allow it to act as an enzyme inhibitor. By binding to the active sites of enzymes, it can regulate biological pathways, which is essential for the development of drugs targeting specific diseases . Enzyme inhibitors are particularly important in the treatment of conditions such as hypertension and diabetes.

Fluorescent Probes

Due to its chemical properties, this compound can be used as a fluorescent probe. It can help in the detection of hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Such probes are invaluable tools in biochemistry and cell biology for studying cellular processes and diagnosing diseases.

Drug Carriers

The compound can be incorporated into drug carriers to facilitate the delivery of therapeutic agents. Its structure allows for the formation of boronic ester bonds, which are responsive to microenvironmental changes such as pH, glucose, and ATP levels in the organism . This responsiveness is key for controlled drug release in targeted therapies.

Boronic Acid Derivatives

As a boronic acid derivative, this compound has applications in the synthesis of other boronic acid compounds, which are used to protect diols in drug synthesis and in various coupling reactions . These derivatives are also used in the development of new anticancer drugs, highlighting their significance in medicinal chemistry.

properties

IUPAC Name |

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3/c1-17-10-11-20(33-3)19(16-17)28-13-7-14-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)15-12-18-8-5-4-6-9-18/h4-6,8-11,16H,7,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUSIPUJAHCTEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849128.png)

![(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2849129.png)

![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2849133.png)

![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)

![CC1(C)Occoc1CN=[N+]=[N-]](/img/structure/B2849145.png)